molecular formula C21H25N5O B2766277 2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-39-6

2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2766277
CAS No.: 442572-39-6
M. Wt: 363.465
InChI Key: VCJGQFNLGGZDBT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic core with a nitrogen-rich heterocyclic system. The structure includes:

  • 2-Ethyl and 3-methyl substituents on the pyrido[1,2-a]benzimidazole core.
  • A 1-(2-morpholin-4-ylethylamino) group, introducing a morpholine moiety linked via an ethylamino spacer.

Pyrido[1,2-a]benzimidazole derivatives are pharmacologically significant due to their broad biological activities, including antimicrobial and anticancer properties . The morpholine subunit in this compound may improve solubility and bioavailability, while the carbonitrile group facilitates interactions with biological targets through hydrogen bonding or dipole interactions .

Properties

IUPAC Name

2-ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-16-15(2)17(14-22)21-24-18-6-4-5-7-19(18)26(21)20(16)23-8-9-25-10-12-27-13-11-25/h4-7,23H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJGQFNLGGZDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4O
  • CAS Number : 305333-00-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the morpholine group enhances its solubility and potential bioavailability, which is crucial for its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are pivotal in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which are essential for numerous physiological processes, including neurotransmission and hormone release .
  • Signal Transduction Pathways : The compound could modulate pathways such as MAPK and PI3K/Akt, influencing cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It induced apoptosis and inhibited cell proliferation through mechanisms involving caspase activation and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis via caspase activation
A549 (Lung)15Cell cycle arrest at G2/M phase

Neuroprotective Effects

The neuroprotective properties of the compound have been explored in models of neurodegenerative diseases:

  • Case Study : In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. Notable findings include:

  • Synthesis Improvements : New synthetic routes have been developed to increase yield and purity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity while minimizing toxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Core Structure Biological Activity Reference
Target Compound 2-Ethyl, 3-methyl, 1-(2-morpholin-4-ylethylamino), 4-carbonitrile Pyrido[1,2-a]benzimidazole Not explicitly reported
2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3i) 2-(4-Fluorobenzyl), 3-methyl, 1-oxo, 4-carbonitrile Pyrido[1,2-a]benzimidazole Antitubercular, MDR-TB activity
3-Methyl-1-oxo-2-[4-(thiomethyl)benzyl]-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3j) 2-[4-(Thiomethyl)benzyl], 3-methyl, 1-oxo, 4-carbonitrile Pyrido[1,2-a]benzimidazole Antitubercular, MDR-TB activity
2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile 2-(2-Hydroxyethyl), 3-methyl, 1-oxo, 4-carbonitrile Pyrido[1,2-a]benzimidazole Not explicitly reported
Pyrido[1,2-a]pyrimidin-2-ones Varying substituents on pyrido[1,2-a]pyrimidinone core Pyrido[1,2-a]pyrimidinone Anticancer, lymphoma treatment

Key Observations :

  • The morpholin-4-ylethylamino group in the target compound distinguishes it from analogs with benzyl or hydroxyethyl substituents. This moiety may enhance pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) compared to lipophilic benzyl derivatives .
  • 1-Oxo analogs (e.g., 3i, 3j) exhibit confirmed antitubercular activity, suggesting the oxo group at position 1 is critical for targeting Mycobacterium tuberculosis . The target compound lacks this oxo group, which may shift its biological profile.

Physicochemical and Pharmacological Properties

  • Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to 4-fluorobenzyl or thiomethylbenzyl analogs, which are more lipophilic .
  • Bioactivity : While 3i and 3j show antitubercular activity (MIC < 1 µg/mL against MDR-TB), the target compound’s lack of a 1-oxo group and presence of morpholine may redirect its activity toward other targets (e.g., kinases or GPCRs) .
  • Stability : The carbonitrile group in all analogs enhances stability under physiological conditions, as evidenced by consistent NMR and HRMS data across studies .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis of pyrido[1,2-a]benzimidazole derivatives typically employs multicomponent reactions (MCRs) or multi-step organic synthesis . For example:

  • One-pot MCRs using heterocyclic ketene aminals or enamines (e.g., reactions with nitromethylene intermediates and aldehydes) can streamline synthesis and reduce purification steps .
  • Stepwise approaches involving nucleophilic substitution at the pyrido-benzimidazole core, followed by functionalization of the morpholin-4-yl and ethylamino groups, may enhance regioselectivity .
    Key parameters : Optimize solvent systems (polar aprotic solvents like DMF), catalyst selection (e.g., Lewis acids), and reaction time (12–24 hours at 80–120°C). Post-synthesis purification via recrystallization or column chromatography is critical .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Structural confirmation : Use 1H/13C NMR to verify substituent positions and IR spectroscopy to identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹) .
  • Purity assessment : Employ thin-layer chromatography (TLC) with dual solvent systems (e.g., ethyl acetate/hexane) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Crystallinity analysis : X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to determine polymorphic stability .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and predict regioselectivity in multi-step reactions .
  • Machine learning (ML) : Train models on existing pyrido-benzimidazole datasets to predict optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .
  • Energy profiling : Calculate activation barriers for competing pathways (e.g., morpholin-4-yl group substitution vs. side reactions) to prioritize synthetic routes .

Advanced: How should researchers design experiments to optimize reaction yield and selectivity?

Answer:
Apply statistical Design of Experiments (DoE) methodologies:

  • Factorial designs : Test variables like temperature, catalyst loading, and stoichiometry to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) to maximize yield .
  • Robustness testing : Validate optimal conditions under minor perturbations (e.g., ±5% reagent variance) to ensure reproducibility .

Advanced: How to resolve contradictions between spectroscopic data and expected structures?

Answer:

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., simulated spectra from Gaussian software) .
  • Isotopic labeling : Use deuterated analogs to confirm ambiguous proton assignments in complex spectra .
  • Redundant synthesis : Repeat reactions under strictly controlled conditions to rule out experimental artifacts .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:

  • Continuous flow reactors : Enhance mixing efficiency and heat transfer for exothermic steps (e.g., nitrile group formation) .
  • Membrane separation : Integrate in-line purification to remove byproducts (e.g., unreacted morpholine derivatives) during synthesis .
  • Process control : Use real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .

Advanced: How do structural modifications (e.g., ethyl vs. methyl groups) impact bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, morpholine ring substitution) and assay biological activity (e.g., enzyme inhibition) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the nitrile group) using molecular docking simulations .
  • Comparative crystallography : Analyze ligand-receptor binding modes for analogs with divergent bioactivity profiles .

Basic: What purification strategies are effective post-synthesis?

Answer:

  • Solvent-dependent crystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Flash chromatography : Employ gradient elution (e.g., 5–50% ethyl acetate in hexane) for challenging separations .
  • Centrifugal partitioning : Remove insoluble byproducts (e.g., unreacted starting materials) before final isolation .

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